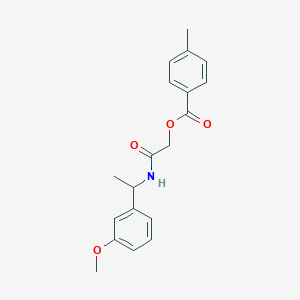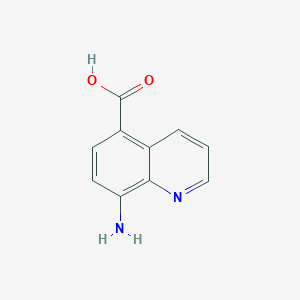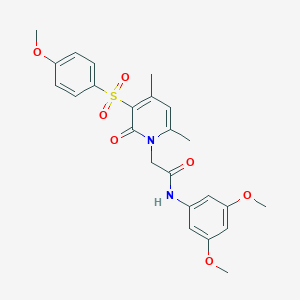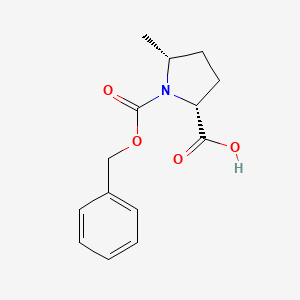![molecular formula C21H27N5O4 B2784245 3-butyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 877616-90-5](/img/structure/B2784245.png)
3-butyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a purine base which is a fundamental structure in DNA and RNA. It also contains a dimethoxyphenyl group, which is a common motif in many organic compounds and drugs .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. It’s likely that it could participate in a variety of organic reactions, given the presence of the purine and dimethoxyphenyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with similar structures have been found to have a molecular weight of around 181.23 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
The chemical compound is part of a broader class of substances known as purinediones, which have been synthesized and characterized in various studies. For example, research by Ondrej Simo and colleagues on new [c,d]-fused purinediones explores the synthesis of related compounds through different chemical reactions, highlighting the versatile nature of purinedione derivatives in chemical synthesis (Ondrej Simo, A. Rybár, & J. Alföldi, 1995). These compounds are obtained via multi-step synthesis, demonstrating the complex nature of chemical reactions involved in creating such specialized molecules.
Potential Pharmacological Properties
The structural complexity of purinediones suggests potential pharmacological applications, given their ability to interact with various biological targets. Research on similar compounds, like the pyrazolo[3,4-d]pyrimidines, indicates their affinity towards adenosine receptors, which are critical in numerous physiological processes (F. Harden, R. Quinn, & P. Scammells, 1991). This suggests that derivatives like 3-butyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione could potentially be explored for similar receptor targeting, contributing to the development of new therapeutic agents.
Material Science and Sensor Development
Compounds with complex structures such as purinediones also find applications in material science, particularly in the development of sensors and novel materials with specific optical or electronic properties. The synthesis and characterization of pyrimidine-phthalimide derivatives, for example, demonstrate the potential of such compounds in pH-sensing applications due to their photophysical properties (Han Yan et al., 2017). This indicates a possible research avenue for this compound in sensor technology, leveraging its chemical structure for innovative applications.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-butyl-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-5-6-10-26-19(27)17-18(23(2)21(26)28)22-20-24(11-7-12-25(17)20)15-9-8-14(29-3)13-16(15)30-4/h8-9,13H,5-7,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPHOMDQLRPFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2CCCN3C4=C(C=C(C=C4)OC)OC)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 3-[2-(benzyloxy)-2-oxoethylidene]azetidine-1-carboxylate](/img/structure/B2784166.png)
![N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1,3-benzoxazol-2-amine](/img/structure/B2784167.png)

![1-(4-Chlorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2784171.png)



![4-((4-chlorobenzo[d]thiazol-2-yl)oxy)-N-(2,4-dimethoxyphenyl)piperidine-1-carboxamide](/img/structure/B2784176.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(3-(trifluoromethoxy)phenyl)methanone hydrochloride](/img/structure/B2784178.png)


![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-(ethylthio)phenyl)methanone](/img/structure/B2784185.png)